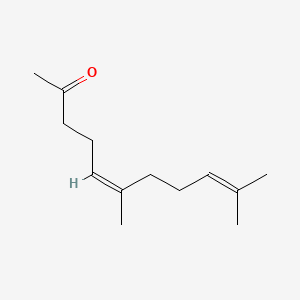Nerylacetone
CAS No.: 3879-26-3
Cat. No.: VC1740262
Molecular Formula: C13H22O
Molecular Weight: 194.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3879-26-3 |
|---|---|
| Molecular Formula | C13H22O |
| Molecular Weight | 194.31 g/mol |
| IUPAC Name | (5Z)-6,10-dimethylundeca-5,9-dien-2-one |
| Standard InChI | InChI=1S/C13H22O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h7,9H,5-6,8,10H2,1-4H3/b12-9- |
| Standard InChI Key | HNZUNIKWNYHEJJ-XFXZXTDPSA-N |
| Isomeric SMILES | CC(=CCC/C(=C\CCC(=O)C)/C)C |
| SMILES | CC(=CCCC(=CCCC(=O)C)C)C |
| Canonical SMILES | CC(=CCCC(=CCCC(=O)C)C)C |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
Nerylacetone, also known as (Z)-6,10-dimethyl-5,9-undecadien-2-one or cis-geranylacetone, is an unsaturated ketone belonging to the terpene family. It is characterized by the following identifiers:
| Property | Value |
|---|---|
| CAS Registry Number | 3879-26-3 |
| Molecular Formula | C13H22O |
| Molecular Weight | 194.31 g/mol |
| IUPAC Name | (5Z)-6,10-dimethylundeca-5,9-dien-2-one |
| Common Synonyms | cis-Geranylacetone, (Z)-6,10-Dimethyl-5,9-undecadien-2-one, (Z)-Geranylacetone |
Nerylacetone features a cis configuration at the C5-C6 double bond, which distinguishes it from its trans isomer, geranylacetone .
Physical and Chemical Properties
The physical and chemical characteristics of nerylacetone have been well-documented, providing important information for its identification, handling, and applications:
| Property | Value |
|---|---|
| Physical State | Liquid |
| Boiling Point | 250-255°C |
| Density | 0.868 g/mL at 20°C |
| Recommended Storage Temperature | 2-8°C |
| Odor | Fatty, metallic at 100% concentration |
| LogP | 4.129 (estimated) |
| Solubility | Limited solubility in water, soluble in organic solvents |
Nerylacetone possesses a characteristic fatty odor profile, which contributes to its applications in the fragrance industry .
Occurrence and Natural Distribution
Natural Sources
Nerylacetone is found as a component in various essential oils, particularly in Thymus ciliatus (Lamiaceae) and other aromatic plants. It contributes to the characteristic aroma profiles of these botanical materials .
In a study of Prunus avium L. (sweet cherry) extracts, volatile profiling revealed the presence of various aromatic compounds, with nerylacetone being identified among the constituents that contribute to the plant's fragrance profile .
Synthesis and Production Methods
Chemical Synthesis
Traditional synthetic routes to nerylacetone typically involve chemical transformations of naturally occurring terpenes. Reference literature indicates synthesis pathways published in the Journal of the American Chemical Society (1975) and The Journal of Organic Chemistry (1973), suggesting established chemical methods for its production .
Microbial Transformation
A significant advancement in nerylacetone utilization involves its microbial transformation to produce bioactive compounds. Research has demonstrated that fungal strains, specifically Acremonium roseum AM336 and Fusarium oxysporum AM13, can transform nerylacetone into (4R,5R)-5-(4′-methyl-3′pentenyl)-4-hydroxy-5-methyl-dihydrofuran-2-one, a natural γ-butyrolactone with potential biological activities .
This transformation process achieved yields of 24% and 61% with enantiomeric excesses of 94% and 82% for A. roseum and F. oxysporum, respectively. This biotransformation represents a valuable approach for converting acyclic terpenoids into chiral compounds with enhanced biological properties .
Biological Activities and Applications
Cardiovascular Effects
Nerylacetone has demonstrated notable effects on cardiovascular function. Research indicates that it exhibits "high potency on the contractility of cardiac muscle in guinea pig left atrium," suggesting potential applications in cardiovascular pharmacology .
Comparison with Geranylacetone
Structural Relationship
Nerylacetone and geranylacetone are geometric isomers, with nerylacetone featuring a cis (Z) configuration at the C5-C6 double bond, while geranylacetone possesses a trans (E) configuration at the same position. This structural difference results in distinct three-dimensional conformations that influence their respective physical properties and biological activities .
| Feature | Nerylacetone | Geranylacetone |
|---|---|---|
| IUPAC Name | (5Z)-6,10-dimethylundeca-5,9-dien-2-one | (5E)-6,10-dimethylundeca-5,9-dien-2-one |
| CAS Number | 3879-26-3 | 3796-70-1 |
| Configuration | cis (Z) at C5-C6 double bond | trans (E) at C5-C6 double bond |
| InChIKey | HNZUNIKWNYHEJJ-XFXZXTDPSA-N | HNZUNIKWNYHEJJ-FMIVXFBMSA-N |
Commercial preparations of geranylacetone often contain a mixture of both isomers, with nerylacetone comprising approximately 45% of some formulations .
Research Applications and Future Directions
Agricultural Applications
The demonstrated antifeedant properties of nerylacetone against the green peach aphid suggest potential applications in sustainable agriculture. Further research into formulation, delivery systems, and field efficacy could lead to the development of nerylacetone-based biocontrol agents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume